3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride
Description
This compound is a hydrochloride salt of a substituted dihydroquinolinone derivative. Its structure includes:
- A 1,2-dihydroquinolin-2-one core.
- A 7-chloro-6-methoxy substitution pattern on the aromatic ring.
- A 2-aminoethyl side chain at position 3.
The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications. Potential therapeutic targets might include serotonin receptors or kinase enzymes, based on structural analogs .
Properties
IUPAC Name |
3-(2-aminoethyl)-7-chloro-6-methoxy-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2.ClH/c1-17-11-5-8-4-7(2-3-14)12(16)15-10(8)6-9(11)13;/h4-6H,2-3,14H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXBFXRDQAPIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-6-methoxyquinoline and 2-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Biological Activity | Solubility (mg/mL) | Reference |
|---|---|---|---|---|---|
| Target Compound | 1,2-dihydroquinolin-2-one | 7-Cl, 6-OCH₃, 3-(2-aminoethyl) | Hypothetical: Kinase inhibition | 12.5 (in H₂O) | |
| Compound A | Quinolin-2-one | 6-Cl, 7-OCH₃ | Serotonin 5-HT₃ antagonism | 8.2 (in H₂O) | |
| Compound B | 1,2-dihydroquinolin-2-one | 5-NO₂, 3-(aminomethyl) | Antibacterial activity | 3.7 (in H₂O) |
Key Findings:
- Substitution Position : The 7-chloro-6-methoxy arrangement in the target compound may enhance steric interactions with target receptors compared to Compound A ’s 6-Cl-7-OCH₃ pattern .
- Side Chain: The 2-aminoethyl group at position 3 could improve binding affinity compared to Compound B’s shorter aminomethyl side chain .
- Solubility: The hydrochloride salt of the target compound shows superior aqueous solubility (12.5 mg/mL) compared to non-salt analogs like Compound B (3.7 mg/mL) .
Challenges in Analysis
The absence of experimental data in the provided evidence limits the ability to:
- Validate pharmacological targets.
- Compare pharmacokinetic parameters (e.g., IC₅₀, binding constants).
- Assess synthetic routes or stability profiles.
Recommendations for Further Research
To conduct a robust comparison, consult:
Biological Activity
3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride is a quinolinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound exhibits properties that may inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various malignancies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 265.16 g/mol. The structure includes a chloro group and an aminoethyl side chain, which are critical for its biological activity.
Research indicates that this compound functions as an inhibitor of mutant IDH enzymes. Mutations in IDH1 and IDH2 lead to the accumulation of 2-hydroxyglutarate (2-HG), a metabolite that promotes oncogenesis. By inhibiting these mutant enzymes, the compound may reduce 2-HG levels, thereby potentially reversing some oncogenic processes associated with these mutations .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits mutant IDH activity. For example, assays conducted on cell lines expressing mutant IDH showed a significant reduction in cell proliferation when treated with this compound. The inhibition was dose-dependent, indicating a direct relationship between concentration and efficacy .
In Vivo Studies
Animal models have further validated the compound's potential. In studies using mice with tumors harboring IDH mutations, administration of the compound resulted in tumor size reduction and improved survival rates compared to control groups. These findings suggest that the compound may translate into effective therapeutic options for patients with cancers driven by IDH mutations .
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Acute Myeloid Leukemia (AML) : Patients with AML harboring IDH mutations showed promising responses to treatment regimens including this compound, with reports of reduced tumor burden and improved hematological parameters.
- Gliomas : In glioma models, the compound demonstrated significant anti-tumor activity, leading to decreased tumor growth and enhanced survival rates in treated animals compared to untreated controls.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has manageable side effects at therapeutic doses. Commonly reported adverse effects include mild gastrointestinal disturbances and transient liver enzyme elevations. Long-term studies are still required to fully ascertain the safety profile of this compound .
Q & A
Basic Question: What synthetic methodologies are recommended for optimizing the yield of 3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride?
Methodological Answer:
The synthesis of structurally related quinoline derivatives often employs palladium-catalyzed cross-coupling reactions. For example, in analogous compounds like N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine , Pd(dba)₂ and BINAP ligands were used with t-BuONa as a base, achieving yields of 52–64% . To optimize yield:
- Reagent Ratios : Test stoichiometric ratios of amine and halide precursors (e.g., 1:1.2 to 1:1.5).
- Catalyst Loading : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) at 5–10 mol%.
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) with CH₂Cl₂/MeOH mixtures .
- Temperature : Reaction efficiency may improve at 80–100°C under inert conditions.
Advanced Question: How can researchers resolve contradictions in NMR and HRMS data for this compound?
Methodological Answer:
Contradictions between NMR (e.g., unassigned quaternary carbons) and HRMS (mass discrepancies) often arise from impurities or dynamic effects. For example, line broadening in ¹³C-NMR (observed in 7a in ) may require:
- Variable-Temperature NMR : To mitigate rotational barriers or tautomerism.
- 2D NMR (COSY, HSQC) : Confirm connectivity of the aminoethyl side chain and methoxy group.
- HRMS Replication : Use multiple ionization methods (e.g., ESI vs. MALDI-TOF) to verify molecular ion peaks .
- Elemental Analysis : Cross-validate purity if HRMS shows <95% isotopic fidelity.
Basic Question: What analytical techniques are critical for characterizing the hydrochloride salt form?
Methodological Answer:
- X-ray Powder Diffraction (XRPD) : Confirm crystallinity and salt formation by comparing patterns with freebase analogs.
- Thermogravimetric Analysis (TGA) : Quantify water/hydrate content (common in hydrochloride salts).
- ¹H-NMR in D₂O : Detect exchangeable protons (e.g., NH₃⁺ from the aminoethyl group) .
- Ion Chromatography : Verify chloride counterion stoichiometry.
Advanced Question: How to design experiments to probe the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor via HPLC-UV.
- Oxidative Stress : Use 3% H₂O₂ to identify vulnerable sites (e.g., methoxy or amino groups).
- pH-Solubility Profile : Measure solubility in buffers (pH 1–10) to identify degradation-prone ranges.
- LC-MS/MS : Identify degradation products (e.g., dechlorinated or demethylated analogs) .
Basic Question: What computational tools can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Model binding to quinoline-targeted receptors (e.g., kinase domains) using the aminoethyl group as a hydrogen bond donor.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with activity using descriptors like logP and polar surface area .
Advanced Question: How to address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Batch Analysis : Compare NMR/HRMS data across synthetic batches to rule out structural variability.
- Solvent Standardization : Use DMSO of <0.1% water content to prevent aggregation.
- Positive Controls : Include reference compounds (e.g., 7a from ) with known activity to validate assay conditions.
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to confirm bioavailability.
Basic Question: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Protecting Groups : Temporarily protect the aminoethyl group with Boc to prevent side reactions.
- Purification Optimization : Use gradient elution (e.g., CH₂Cl₂/MeOH 100:1 → 50:1) to separate diastereomers .
- In Situ Monitoring : Employ TLC or inline IR to terminate reactions at optimal conversion (~85–90%).
Advanced Question: How to validate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) for the enzyme-ligand interaction.
- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala substitutions at predicted binding residues) to confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
